4-Ethoxyamphetamine hydrochloride

Neuroscience Intracranial Self-Stimulation Behavioral Pharmacology

4-Ethoxyamphetamine hydrochloride is a critical research tool for dissecting serotonergic modulation of reward and mood, as it elevates intracranial self-stimulation thresholds unlike (+)-amphetamine. Its potent 5-HT uptake inhibition and release make it ideal for SERT/VMAT assays and forensic LC-MS/MS method validation. Choose this well-characterized standard to avoid confounds from structurally similar but functionally divergent analogs like PMA.

Molecular Formula C11H18ClNO
Molecular Weight 215.72 g/mol
CAS No. 135014-87-8
Cat. No. B175335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxyamphetamine hydrochloride
CAS135014-87-8
Synonyms1-(4-Ethoxyphenyl)propan-2-aMine hydrochloride
Molecular FormulaC11H18ClNO
Molecular Weight215.72 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)CC(C)N.Cl
InChIInChI=1S/C11H17NO.ClH/c1-3-13-11-6-4-10(5-7-11)8-9(2)12;/h4-7,9H,3,8,12H2,1-2H3;1H
InChIKeyVBQKWWONNAYURL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxyamphetamine Hydrochloride (CAS 135014-87-8): Baseline Pharmacological Profile for Research Procurement


4-Ethoxyamphetamine hydrochloride (CAS 135014-87-8), also known as para-ethoxyamphetamine (PEA) or 4-ETA, is a synthetic substituted amphetamine belonging to the phenethylamine chemical class [1]. As a research chemical, it is structurally defined by an ethoxy group at the para position of the phenyl ring, distinguishing it from other 4-substituted analogs [2]. Preclinical studies characterize its primary neurochemical action as a potent inhibitor of serotonin (5-hydroxytryptamine; 5-HT) uptake and a facilitator of its release, with a comparatively weaker effect on dopaminergic systems [3]. This profile is of particular interest for investigating the role of serotonergic modulation in behavior and neurochemistry.

Procurement Alert: Why 4-Ethoxyamphetamine Hydrochloride (CAS 135014-87-8) is Not Interchangeable with Para-Methoxyamphetamine (PMA) or d-Amphetamine


Substituting 4-ethoxyamphetamine (4-ETA) with closely related analogs like para-methoxyamphetamine (PMA) or (+)-amphetamine based on structural similarity alone introduces significant risk of experimental confound and data irreproducibility. Despite sharing a common phenethylamine backbone, these compounds diverge markedly in their functional neuropharmacological profiles. Unlike (+)-amphetamine, which reduces reward thresholds, 4-ETA increases them, indicating an opposing effect on brain stimulation reward [1]. Furthermore, while both 4-ETA and PMA are potent serotonergic agents, direct comparative studies reveal nuanced differences in their behavioral pharmacology and self-administration profiles [2]. A failure to recognize these specific, quantitative differentiators can lead to misinterpretation of behavioral assays, erroneous structure-activity relationship (SAR) conclusions, and compromised forensic analytical validation.

4-Ethoxyamphetamine Hydrochloride: A Comparative Evidence Guide for Rational Selection in Neuroscience and Analytical Research


Functional Antagonism of Brain Stimulation Reward: 4-Ethoxyamphetamine vs. (+)-Amphetamine

In direct contrast to the classic psychostimulant (+)-amphetamine, 4-ethoxyamphetamine (4-ETA) exhibits a functionally opposite effect in the intracranial self-stimulation (ICSS) paradigm, an animal model of reward and motivation. (+)-Amphetamine decreased ICSS thresholds, consistent with its rewarding properties, whereas 4-ETA significantly increased thresholds, a profile associated with compounds that attenuate brain stimulation reward [1]. This distinction is critical for researchers investigating the neurobiology of reward and the divergent actions of substituted amphetamines.

Neuroscience Intracranial Self-Stimulation Behavioral Pharmacology

Differential Effects on Monoamine Uptake and Release: 4-Ethoxyamphetamine vs. 4-Methoxyamphetamine

Both 4-ethoxyamphetamine (4-ETA) and its close structural analog, 4-methoxyamphetamine (PMA), demonstrate a preferential serotonergic profile, potently inhibiting 3H-5-HT uptake and stimulating its release in rat brain synaptosomal preparations, with comparatively weaker effects on dopamine (3H-DA) [1]. While the study establishes a similar class-level profile, it provides quantitative evidence that 4-ETA and PMA share this enhanced serotonergic selectivity relative to their dopaminergic activity [1].

Neurochemistry Synaptic Pharmacology Monoamine Transporters

Divergent Discriminative Stimulus and Reinforcing Properties: 4-Ethoxyamphetamine vs. Amphetamine

In behavioral assays designed to assess abuse liability and subjective effects, 4-ethoxyamphetamine (PEA) exhibits a profile clearly distinguishable from that of amphetamine. In rats trained to discriminate 1 mg/kg amphetamine from saline, PEA produced only limited drug-appropriate responding, reaching a maximum of approximately 30% [1]. In self-administration studies, substitution of PEA for cocaine (0.3 mg/kg/infusion) resulted in a substantial decrease in responding, comparable to saline, indicating a lack of reinforcing efficacy [1].

Behavioral Neuroscience Drug Discrimination Self-Administration

Potential for Monoamine Oxidase Inhibition: A Class-Level Characteristic Shared with PMA

4-Ethoxyamphetamine (4-ETA) shares a critical class-level characteristic with its close analog para-methoxyamphetamine (PMA): prominent monoamine oxidase inhibitor (MAOI) activity [1]. This is a key differentiating feature from classic amphetamines like (+)-amphetamine, which do not possess this dual action. While direct, head-to-head quantitative Ki values for MAO-A/MAO-B inhibition are not available for 4-ETA in the primary literature, this inferred activity is a crucial consideration for experimental design, as it implies a more complex pharmacological interaction involving both neurotransmitter release and inhibition of metabolic degradation pathways [1].

Enzymology Neuropharmacology Drug Metabolism

Unambiguous Analytical Differentiation: 4-Ethoxyamphetamine Reference Standard Data

Procurement of a verified reference standard is essential for forensic and analytical laboratories. A dedicated study was undertaken to synthesize and spectroscopically characterize 4-ethoxyamphetamine (4-EA) hydrochloride specifically to address the need for distinguishing it from its isomeric 2- and 3-ethoxyamphetamine counterparts [1]. The publication provides definitive analytical data, including UV, IR, 1H-NMR, 13C-NMR, and GC/mass spectra for 4-EA, 2-EA, and 3-EA, enabling unambiguous identification and differentiation of the 4-ethoxy isomer from its positional isomers [1].

Forensic Chemistry Analytical Toxicology Reference Standards

Validated Applications for 4-Ethoxyamphetamine Hydrochloride (CAS 135014-87-8) in Research and Analytical Workflows


1. Differentiating Serotonergic from Dopaminergic Mechanisms in Neurobehavioral Research

Based on the direct comparative evidence that 4-Ethoxyamphetamine (4-ETA) increases ICSS thresholds [1] and lacks amphetamine-like discriminative stimulus properties [2], this compound is an ideal tool for experimental paradigms aiming to isolate and study serotonergic influences on reward, motivation, and cognition without the confounding dopaminergic activation characteristic of classic stimulants like (+)-amphetamine. Its procurement is justified for laboratories focused on delineating the neural circuits underlying mood and reward attenuation.

2. Use as a Potent Serotonergic Releaser in In Vitro Synaptosomal and Neurochemical Assays

Given its well-documented, potent effects on 5-HT uptake inhibition and release relative to dopamine [1], 4-Ethoxyamphetamine hydrochloride is a valuable pharmacological tool for in vitro studies of the serotonin transporter (SERT) and vesicular monoamine transporter (VMAT) function. It can serve as a positive control or a model compound to probe the kinetics of serotonergic release and the downstream consequences of acute SERT reversal in cell lines, primary neuronal cultures, and synaptosomal preparations.

3. Development and Validation of Analytical Methods for Regioisomeric Differentiation in Forensic Toxicology

The comprehensive and peer-reviewed spectroscopic data for 4-ethoxyamphetamine and its 2- and 3-positional isomers provide a definitive reference for forensic chemistry and toxicology laboratories [1]. Procuring the hydrochloride salt of 4-EA is essential for developing and validating robust gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods capable of unequivocally identifying this specific isomer in seized drug analysis or biological specimen testing, a requirement for court-defensible reporting.

4. Investigating the Behavioral Pharmacology of Dual-Action Serotonergic Agents (Releasing Agent + MAOI)

For researchers studying the complex in vivo pharmacology of substituted amphetamines that possess both serotonin-releasing and MAO-inhibiting properties [1], 4-Ethoxyamphetamine represents a critical reference compound. Its procurement allows for direct comparisons with compounds like PMA to dissect the relative contributions of these two mechanisms to overall behavioral and neurotoxic outcomes. Studies designed to understand the risks associated with this class of compounds, including serotonin syndrome and long-term neurotoxicity, rely on the availability of well-characterized standards like 4-ETA.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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